Omnipol 910

Description

Overview of Photoinitiator Classes and Fundamental Photochemical Mechanisms

Photoinitiators are compounds that, upon absorbing light of a specific wavelength, generate reactive species that initiate polymerization. liftchem.com They are broadly classified into two main types based on their mechanism of generating these reactive species. nih.gov

Type I Photoinitiators (Photo-scission): These initiators undergo a unimolecular bond cleavage upon irradiation to form free radicals. nih.gov Alpha-aminoalkylphenones are a prominent class of Type I photoinitiators. yildiz.edu.tr Upon excitation, they cleave at the carbon-carbon bond adjacent to the carbonyl group, a process known as α-cleavage or Norrish Type I reaction, to produce two radical fragments, both of which can potentially initiate polymerization. yildiz.edu.trevitachem.com

Type II Photoinitiators (Hydrogen Abstraction): These initiators require a co-initiator or synergist, typically a tertiary amine, to generate radicals. rsc.org Upon light absorption, the photoinitiator is promoted to an excited triplet state. It then abstracts a hydrogen atom from the co-initiator, resulting in the formation of a radical from the photoinitiator and another from the co-initiator. nih.govrsc.org The radical derived from the amine is often the primary initiating species. rsc.org

The choice between Type I and Type II photoinitiators depends on the specific application, including the chemical nature of the monomer system and the desired properties of the final cured material. mdpi.com

Evolution and Academic Significance of Polymeric Photoinitiators in Energy Curing Technologies

Energy curing, particularly using ultraviolet (UV) light, is a rapid, solvent-free, and energy-efficient method for polymerizing liquid formulations into solid materials. numberanalytics.comphotopolymer.it This technology is integral to the production of coatings, inks, adhesives, and 3D printed objects. photopolymer.itknowde.com The development of photoinitiators has been crucial to the advancement of energy curing.

Initially, low molecular weight photoinitiators were predominantly used. However, concerns over the migration of unreacted initiator molecules and their photolysis byproducts from the cured polymer matrix spurred the development of polymeric photoinitiators. rsc.orgknowde.com These are macromolecules with one or more photoinitiating groups covalently bonded to a polymer backbone. google.com

The academic significance of polymeric photoinitiators lies in their ability to address the migration issue, which is particularly critical in applications like food packaging. knowde.comigmresins.com Their macromolecular nature significantly reduces mobility within the polymer network. google.com Furthermore, research has explored how the polymer backbone can influence the photochemical and photophysical properties of the attached initiator moieties, sometimes leading to enhanced reactivity. google.com The synthesis of polymeric photoinitiators with well-defined architectures, such as linear, branched, or hyperbranched structures, continues to be an active area of research. rsc.org

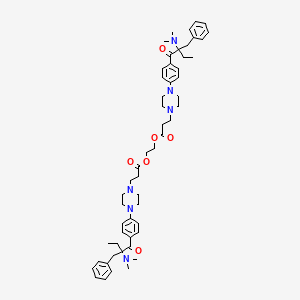

Chemical Classification and Structural Characteristics of Omnipol 910 as a Piperazino-Based Aminoalkylphenone

This compound is classified as a polymeric Type I photoinitiator. knowde.comigmresins.com Its chemical structure is based on the aminoalkylphenone class of compounds, specifically containing piperazine (B1678402) moieties. igmresins.com The IUPAC name for a representative structure is 2-[3-[4-[4-[2-benzyl-2-(dimethylamino)butanoyl]phenyl]piperazin-1-yl]propanoyloxy]ethyl 3-[4-[4-[2-benzyl-2-(dimethylamino)butanoyl]phenyl]piperazin-1-yl]propanoate. evitachem.com

The core of its photoactivity lies in the α-aminoalkylphenone chromophore. dntb.gov.ua This functional group is responsible for absorbing UV light, primarily in the UV-B region (280-315 nm) and UV-A region (315-400 nm), with absorption peaks at approximately 230 nm and 325 nm. google.comigmresins.com Upon absorption of UV energy, the molecule undergoes homolytic cleavage (α-cleavage) to generate free radicals, which in turn initiate the polymerization of monomers and oligomers in the formulation. evitachem.com

The polymeric nature of this compound is derived from a polyethylene (B3416737) glycol backbone that links the photoinitiating units. sellchems.comspecialchem.com This structure results in a liquid product at room temperature with low volatility and a high molecular weight, contributing to its low migration characteristics. sellchems.comchemwinfo.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 886463-10-1 |

| Chemical Family | Aminoalkylphenones, Diols, Glycols |

| Classification | Polymeric Type I Photoinitiator |

| Appearance | Liquid |

| UV Absorption Peaks | 230 nm, 325 nm |

| Molecular Formula (Example) | C54H72N6O6 |

| Molecular Weight (Example) | 901.2 g/mol |

Note: The exact molecular formula and weight can vary depending on the length of the polyethylene glycol chain. evitachem.comsellchems.com

Contextualizing this compound within Contemporary Photopolymerization Research

This compound is relevant to several key areas of contemporary photopolymerization research. Its low migration and low odor properties make it a subject of interest for applications with stringent safety and sensory requirements, such as food packaging inks and coatings. knowde.comigmresins.com

The compound's strong absorption in the UV-B and UV-A regions makes it particularly suitable for curing pigmented systems, where the pigment can compete for light absorption. knowde.com Research in this area focuses on optimizing the efficiency of photoinitiation in the presence of pigments to ensure thorough curing.

Furthermore, the trend towards using UV-LED light sources in curing applications presents both challenges and opportunities. igmresins.com These light sources emit narrow bands of wavelengths, typically in the UV-A region. google.com this compound's absorption at 325 nm aligns well with some UV-LED outputs, making it a viable initiator for these energy-efficient systems. igmresins.comigmresins.comspecialchem.com Ongoing research aims to develop and understand photoinitiator systems that are highly efficient when irradiated with specific LED wavelengths. google.com The study of polymeric initiators like this compound contributes to the broader academic goal of designing advanced materials with tailored properties and enhanced performance for a variety of high-tech applications, from coatings to 3D printing. photopolymer.itigmresins.com

Structure

2D Structure

Properties

CAS No. |

886463-10-1 |

|---|---|

Molecular Formula |

C54H72N6O6 |

Molecular Weight |

901.2 g/mol |

IUPAC Name |

2-[3-[4-[4-[2-benzyl-2-(dimethylamino)butanoyl]phenyl]piperazin-1-yl]propanoyloxy]ethyl 3-[4-[4-[2-benzyl-2-(dimethylamino)butanoyl]phenyl]piperazin-1-yl]propanoate |

InChI |

InChI=1S/C54H72N6O6/c1-7-53(55(3)4,41-43-15-11-9-12-16-43)51(63)45-19-23-47(24-20-45)59-35-31-57(32-36-59)29-27-49(61)65-39-40-66-50(62)28-30-58-33-37-60(38-34-58)48-25-21-46(22-26-48)52(64)54(8-2,56(5)6)42-44-17-13-10-14-18-44/h9-26H,7-8,27-42H2,1-6H3 |

InChI Key |

XYNGFZCNHCODJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCN(CC3)CCC(=O)OCCOC(=O)CCN4CCN(CC4)C5=CC=C(C=C5)C(=O)C(CC)(CC6=CC=CC=C6)N(C)C)N(C)C |

Related CAS |

886463-10-1 |

Origin of Product |

United States |

Synthetic Methodologies and Oligomerization Pathways for Omnipol 910

Precursor Chemistry and Reaction Schemes for Aminoalkylphenone Photoinitiators

The synthesis of the active chromophore in Omnipol 910 relies on the established chemistry of α-aminoalkylphenones. These compounds are highly efficient photoinitiators due to the presence of a weak bond adjacent to the carbonyl group that readily cleaves upon UV irradiation. sci-hub.se

The general synthesis of the α-aminoalkylphenone structure involves several key steps. A common route starts with a suitable aromatic ketone precursor. For instance, a Friedel-Crafts acylation can be used to introduce the keto group onto a phenyl derivative. google.com Subsequent chemical modifications introduce the α-amino group. The synthesis of related oligomeric photoinitiators has been described involving precursors such as diphenyl ether, α-chloroisobutyryl chloride, and anhydrous piperazine (B1678402). sci-hub.se The reaction scheme typically involves condensation reactions between phenolic compounds and amines to form the core aminoalkylphenone structure. evitachem.com

A plausible synthetic pathway for the photoactive moiety in this compound would involve the synthesis of a complex ketone, which is then functionalized with a piperazine derivative. This precursor would contain a reactive site allowing it to be subsequently linked to the polymeric backbone. The synthesis of a related α-aminoalkylphenone-based phenacyl ammonium (B1175870) salt has been documented using 2-benzyl-2-(N,N-dimethylamino)-1-(4-morpholinophenyl)-butane-1-one (BDMP) as a precursor, highlighting the modular nature of these syntheses. researchgate.netrsc.org

Table 1: Potential Precursors in Aminoalkylphenone Synthesis This table is generated based on synthetic routes for related structures.

| Precursor | Role in Synthesis | Reference |

|---|---|---|

| Diphenyl Ether | Aromatic starting material for the ketone structure. | sci-hub.se |

| α-chloroisobutyryl chloride | Acylating agent used in Friedel-Crafts reaction to form the ketone. | sci-hub.se |

| Piperazine | Amine component that introduces the nitrogen heteroatom, crucial for the α-amino functionality. | sci-hub.segoogleapis.com |

| Polyethylene (B3416737) Glycol (PEG) | The central polymer backbone providing flexibility and determining the oligomeric nature. | knowde.comrsc.org |

Strategies for Polymeric Chain Extension and Architectures Relevant to this compound

Incorporating a photoinitiator into a polymer chain can be achieved through several strategies, leading to different macromolecular architectures. The primary goal is to covalently bond the photoinitiator to a polymer, thereby increasing its molecular weight and reducing mobility.

One common method is step-growth co-polymerization, where a monomer containing the photoinitiator moiety and at least two functional groups is reacted with another co-monomer. google.com For example, a photoinitiator with two alcohol groups can be reacted with a diisocyanate to form a polyurethane with the photoinitiator unit integrated into the main chain. google.com The structure of this compound, with a central PEG core linked to the photoinitiator units at its ends, suggests a condensation reaction between a difunctional PEG (like PEG-diol) and a photoinitiator precursor containing a compatible functional group, such as a carboxylic acid or acyl chloride, to form an ester linkage (as suggested by "propionate" in its chemical name). knowde.com

Another approach is the "grafting to" method, where a pre-formed polymer is functionalized by attaching photoinitiator molecules to its backbone. mdpi.com For instance, silane-functional photoinitiator precursors can be grafted onto unsaturated polymers via hydrosilation. google.com

The architecture of polymeric photoinitiators significantly influences their properties. "In-chain" architectures, where the photoinitiator is part of the polymer backbone, can sometimes lead to lower photoactivity and solubility compared to architectures where the photoinitiator is a pendant group on the side of the chain. google.com this compound appears to have a structure where the photoactive groups are at the chain ends of a linear PEG oligomer, which can offer a good balance of reactivity and low migration.

Controlled Synthesis Techniques for Tailored Molecular Weight Distributions

The molecular weight and its distribution (dispersity, Đ) are critical parameters for polymeric materials, as they directly influence physical properties like viscosity and final mechanical properties of the cured material. researchgate.netisraa.edu.ps While techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT), and Nitroxide-Mediated Polymerization (NMP) offer precise control over the synthesis of polymers with specific molecular weights and low dispersity, they are primarily used for chain-growth polymerizations. researchgate.netsigmaaldrich.com

For oligomers like this compound, which are likely synthesized via step-growth polymerization, controlling the molecular weight distribution is typically achieved by carefully managing the stoichiometry of the reacting monomers. sci-hub.se By adjusting the molar ratio of the polyethylene glycol to the photoinitiator precursor, the average molecular weight of the resulting oligomer can be tailored.

Modern synthesis methodologies, such as photoinduced flow polymerization, have demonstrated the ability to manipulate molecular weight distributions by adjusting parameters like pump flow rates, reactant concentrations, and light intensity in real-time. researchgate.netacs.org Although often applied to radical polymerizations, the principles of controlled addition and residence time in flow reactors can also be adapted to step-growth systems to achieve more uniform molecular weight distributions. The concentration of the photoinitiator itself can also influence the molar mass of the final cured polymer network; higher concentrations tend to create more radical sites, leading to shorter polymer chains and lower molar mass. israa.edu.ps

Table 2: General Techniques for Controlling Molecular Weight Distribution in Polymer Synthesis

| Technique | Controlling Parameter | Effect on Molecular Weight/Dispersity (Đ) | Reference |

|---|---|---|---|

| Step-Growth Polymerization | Monomer Stoichiometric Ratio | Deviating from a 1:1 ratio limits chain length, controlling average molecular weight. | sci-hub.se |

| Photoinduced ATRP | Catalyst Concentration, Halide Salt Addition | Lowering catalyst concentration (to ppm levels) and adding salt improves control, leading to lower Đ (~1.10-1.18). | cmu.edu |

| PET-RAFT in Flow Chemistry | Pump Flow Rate, Light Intensity/Wavelength | Allows for dynamic tailoring of reactant concentration and residence time to control and shape the molecular weight distribution. | researchgate.netacs.org |

| Batch RAFT Polymerization | Mixing different Chain Transfer Agents (CTAs) | Achieves broad but monomodal dispersity (Đ ~ 1.12–1.81) by using CTAs with different activities. | researchgate.net |

Process Optimization and Scalability in Polymeric Photoinitiator Production

Transitioning the synthesis of a polymeric photoinitiator like this compound from the laboratory to an industrial scale requires significant process optimization to ensure efficiency, cost-effectiveness, and product consistency. Key objectives include maximizing yield, minimizing reaction time, and ensuring high purity. evitachem.comndsuresearchfoundation.org

Optimization strategies often focus on several key parameters:

Reaction Conditions: Fine-tuning temperature, pressure, and mixing rates to enhance reaction kinetics and minimize side reactions.

Catalyst Efficiency: Selecting highly active and recoverable catalysts to reduce costs and simplify purification. For photo-initiated processes, this extends to optimizing the light source (wavelength, intensity) and exposure time. mdpi.comnih.gov

Purification: Developing scalable purification methods, such as distillation or chromatography, is essential to achieve the high purity required for many applications. evitachem.com

Reactor Technology: The use of advanced reactor systems, such as continuous flow reactors, can offer superior control over reaction parameters, leading to more consistent product quality and easier scalability compared to traditional batch processes. researchgate.netnumberanalytics.com

For photopolymerization systems in general, future research aims to improve the efficiency, reliability, and scalability of the entire process. numberanalytics.com This includes the development of highly efficient photoinitiators that can operate at very low concentrations or are sensitive to longer wavelengths (e.g., visible light from LEDs), which reduces energy consumption and allows for curing thicker or more pigmented systems. ndsuresearchfoundation.orgmdpi.commdpi.com The successful production of this compound by a major specialty chemicals company indicates that these scalability and optimization challenges have been effectively addressed for this specific compound. evitachem.com

Table 3: Key Parameters for Process Optimization and Scalability

| Parameter | Objective of Optimization | Impact on Production | Reference |

|---|---|---|---|

| Temperature & Pressure | Maximize reaction rate and selectivity. | Reduces reaction time and formation of byproducts. | researchgate.net |

| Light Source (Wavelength/Intensity) | Match the absorbance spectrum of the photoinitiator and ensure sufficient light penetration. | Improves curing speed and depth, reduces energy consumption. | mdpi.commdpi.com |

| Reactant/Catalyst Concentration | Use minimum effective concentration to reduce cost and residual contaminants. | Lowers material costs and simplifies purification. | cmu.edundsuresearchfoundation.org |

| Reactor Type (Batch vs. Flow) | Improve heat/mass transfer and process control. | Flow reactors can provide better consistency, safety, and easier scalability. | researchgate.netnumberanalytics.com |

Chemical Compounds Mentioned

Photophysical Properties and Photochemical Reaction Kinetics of Omnipol 910

Ultraviolet Absorption Characteristics and Chromophore Analysis

The photochemical activity of Omnipol 910 is dictated by its ultraviolet (UV) absorption profile. Its primary chromophore is the aminoalkylphenone moiety, which is responsible for absorbing the light energy required to initiate polymerization. evitachem.comigmresins.com this compound exhibits significant absorption in the UV spectrum, with distinct absorption maxima. The absorption peaks are crucial for its function, allowing it to efficiently capture photons from common UV light sources used in industrial curing processes. evitachem.com

The compound has a strong chromophore in the UV-B region (280–320 nm) and also absorbs in the UV-C region. igmresins.comspecialchem.com This broad absorption makes it particularly effective in pigmented formulations, where the presence of pigments can scatter and absorb a significant portion of the UV light. igmresins.comknowde.comknowde.com

| Property | Value | Reference |

|---|---|---|

| Absorption Maxima (λmax) | 230 nm, 325 nm | evitachem.comigmresins.comsellchems.comigmresins.comscribd.com |

| Key Absorption Region | UV-B | igmresins.comspecialchem.com |

Radical Generation Pathways via Type I Cleavage Mechanisms

This compound functions as a Norrish Type I photoinitiator. igmresins.comknowde.comknowde.com Upon exposure to a suitable wavelength of UV light, the absorbed energy excites the aminoalkylphenone chromophore to a higher energy state. evitachem.com This excitation leads to a rapid unimolecular bond cleavage, a process known as α-cleavage. google.com This reaction is characteristic of Type I initiators, where the molecule undergoes homolytic scission to directly generate free radicals. google.comoraljournal.com

The cleavage occurs at the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom bearing the amino group. google.com This fragmentation produces two distinct radical species: a benzoyl radical and a highly reactive alkylamino radical. google.comresearchgate.net Both of these radicals are capable of initiating the polymerization of reactive monomers and oligomers, such as acrylates, present in the formulation, leading to the rapid formation of a cross-linked polymer network. evitachem.comresearchgate.net

Kinetic Studies of Photopolymerization Initiation in Various Monomer Systems

This compound is recognized for its high reactivity, which enables fast curing speeds essential in many industrial applications like graphic arts and high-speed printing. specialchem.comspecialchem.comgoogle.comresearchgate.net Its efficiency is notable in a variety of formulations, including clear, white, and heavily pigmented systems. specialchem.comspecialchem.com

Kinetic studies, particularly in flexographic ink systems, have demonstrated its performance. While specific quantum yield data is not broadly published in the provided context, reactivity studies show that the choice of co-initiator can dramatically influence cure kinetics. For instance, in a cyan flexo ink formulation, the inclusion of an amine co-initiator was shown to significantly boost the reactivity of this compound. radtech2022.com This enhancement is critical for achieving desired cure properties under demanding processing conditions.

Influence of Polymeric Structure on Photoreactivity and Quantum Yields

The defining feature of this compound is its polymeric structure, where photoactive aminoalkylphenone units are chemically bound to a central polyethylene (B3416737) glycol chain. specialchem.comknowde.com This macromolecular design offers several distinct advantages over smaller, monomeric photoinitiators.

The primary benefit of the polymeric backbone is the significant reduction in the migration of the initiator and its photolysis by-products from the cured polymer. igmresins.comgoogle.comradtech2020.com Because the photoinitiator fragments are tethered to the polymer backbone, they become locked into the cured network, which is a critical feature for indirect food contact and other sensitive applications. igmresins.comepo.org The polymeric nature also contributes to low odor upon curing. specialchem.comknowde.com From a reactivity standpoint, having multiple photoactive sites on a single molecule can enhance cure efficiency. radtech.org The polymeric structure can also improve solubility and stability within certain formulations compared to non-polymeric analogues. specialchem.comspecialchem.com

Synergistic Effects of Co-initiators (e.g., Amines, Aminoacrylates) on Reaction Efficiency and Oxygen Inhibition Mitigation

Although Type I photoinitiators like this compound can generate radicals independently, their efficiency can be significantly enhanced by the addition of co-initiators, particularly in curing environments exposed to air. radtech2022.com Atmospheric oxygen is a potent inhibitor of free-radical polymerization; it reacts with initiating radicals to form stable, non-polymerizing peroxy radicals, which slows the reaction and often results in a tacky, under-cured surface. researchgate.netradtech.orggoogleapis.com

Research has demonstrated a clear synergistic effect when combining this compound and other Type I initiators with various amines.

| Photoinitiator Class | Co-Initiator Type | Observed Reactivity Improvement | Reference |

|---|---|---|---|

| Alpha Amino Ketones (e.g., this compound) | Amine Benzoates | Up to 2 times faster cure | scribd.comradtech2022.com |

| Phosphine Oxide Derivatives | Amino Acrylates / Amino Benzoates | Up to 3 times faster cure | scribd.com |

Specifically, a study on flexo inks reported that the reactivity of this compound can be doubled when used in conjunction with benzoate-based amines. radtech2022.com Aminoacrylates are particularly advantageous as they can co-polymerize into the network, further reducing the potential for migration. google.comgoogle.com This combined strategy of using a polymeric photoinitiator with a synergistic co-initiator provides a robust solution for high-performance, low-migration UV curing systems.

Advanced Analytical and Spectroscopic Characterization of Omnipol 910 in Formulations

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for confirming the chemical structure and assessing the purity of Omnipol 910. Techniques such as Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS) and Ultraviolet-Visible (UV-Vis) Spectroscopy provide critical data on its molecular identity and photochemical properties.

DART-HRMS offers a rapid and direct method for analyzing this compound with minimal sample preparation. This ambient ionization technique, coupled with high-resolution mass spectrometry, provides accurate mass measurements, which are crucial for molecular formula confirmation. In analyses of this compound, DART-HRMS spectra reveal distinct ions in both positive and negative modes, confirming its structural components. For instance, in positive mode, key ions corresponding to the protonated molecule and significant fragments of the polymeric structure are observed, while negative mode spectra can show characteristic deprotonated species. This level of detail is instrumental in verifying the identity of the compound in raw material screening and in detecting its presence in finished products.

UV-Vis Spectroscopy is used to characterize the light-absorbing properties of this compound, which is essential for its function as a photoinitiator. As a polymeric Type I photoinitiator belonging to the aminoalkylphenone class, it possesses a strong UV chromophore. igmresins.com Its absorption spectrum shows distinct maxima in the UV-B region, making it highly effective for initiating polymerization in various systems upon exposure to UV light. igmresins.comknowde.com The specific absorption peaks are critical for matching the photoinitiator with the emission spectrum of the UV curing lamp to ensure efficient curing.

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| UV Absorption Maximum 1 | 230 | igmresins.com |

| UV Absorption Maximum 2 | 325 | igmresins.com |

Chromatographic Separation Methods for Compound Identification in Complex Mixtures

Identifying and quantifying this compound within complex matrices, such as UV-curable inks, coatings, or extracts from food packaging, requires powerful chromatographic separation techniques. Methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various configurations of Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for this purpose.

HPLC and LC-UV are widely used for the separation and quantification of polymeric photoinitiators. An LC system equipped with a UV detector set to one of this compound's absorption maxima (e.g., 325 nm) can selectively detect the compound in a complex formulation. The choice of stationary phase (e.g., C18) and mobile phase is optimized to achieve resolution from other formulation components like monomers, oligomers, and additives.

GC-MS can be used for identifying volatile and semi-volatile compounds. However, the analysis of polymeric photoinitiators like this compound via GC-MS can be challenging due to its high molecular weight and low volatility. Pyrolysis-GC-MS, where the polymer is thermally degraded into smaller, identifiable fragments, can be an alternative approach. Nonetheless, many polymeric photoinitiators are often not detectable using standard GC-MS methods.

LC-MS/MS and UHPLC/ESI-HRMS represent the state-of-the-art for identifying photoinitiators in complex mixtures with high sensitivity and specificity. These techniques couple the superior separation capabilities of liquid chromatography with the precise detection of mass spectrometry. Studies involving the analysis of migrants from food packaging have successfully used UHPLC/ESI-HRMS to detect and identify a wide range of print-related molecules, including polymeric photoinitiators like this compound. The high mass accuracy of HRMS aids in the tentative identification of compounds for which analytical standards are not available. However, the analysis of these polymeric substances can be problematic, as some may not respond effectively to common ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Analysis of Photoproducts and Degradation By-products Formed During Curing Processes

Upon exposure to UV radiation, Type I photoinitiators like this compound undergo a process known as α-cleavage or Norrish Type I reaction. This photochemical process is the basis of its function, as it generates the free radicals necessary to initiate polymerization.

The general mechanism for an α-aminoalkylphenone involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. This reaction is highly efficient and results in the formation of two radical species: a benzoyl radical and an aminoalkyl radical. These radicals then initiate the polymerization of monomers and oligomers in the formulation.

A key advantage of polymeric photoinitiators like this compound is the significant reduction in the migration of by-products. igmresins.comknowde.com Because the photoactive moiety is attached to a polymer backbone, the resulting radical fragments remain part of a larger molecule. This higher molecular mass significantly reduces their mobility and volatility, leading to low levels of by-products and minimal odor upon curing. specialchem.com This characteristic is particularly crucial in sensitive applications such as food packaging inks. igmresins.comknowde.com

Despite the low migration potential, analytical studies are still performed to identify any potential small-molecule degradation products. Research on under-cured printed packaging has identified several photoinitiator scission products and degradants. In studies that included an analysis of this compound, probable degradation by-products such as 4-morpholin-4-yl-benzaldehyde have been tentatively identified, highlighting the importance of sensitive analytical methods in ensuring product safety.

Rheological Characterization of Formulations Incorporating Polymeric Photoinitiators

The rheological properties of a UV-curable formulation are critical to its application and final performance. Rheology, the study of the flow and deformation of matter, provides insight into how a formulation will behave during storage, application (e.g., printing or coating), and the curing process itself.

The incorporation of a polymeric photoinitiator can influence the initial viscosity of a formulation. This compound is described as a viscous liquid. radtech.org However, a key technical finding is that it typically does not impart a higher viscosity to the final formulations in which it is used. radtech.org This allows for its inclusion at effective concentrations without negatively impacting the flow characteristics required for specific application methods.

The most advanced technique for characterizing the curing process is photo-rheology , which is performed using a rheometer equipped with a UV light source accessory. This setup allows for the real-time measurement of viscoelastic properties during UV exposure. Key parameters measured include:

Storage Modulus (G') : Represents the elastic component of the material.

Loss Modulus (G'') : Represents the viscous component of the material.

Before UV exposure, the formulation is in a liquid state, with G'' being greater than G'. When the UV light is turned on, polymerization begins, and both G' and G'' increase rapidly by several orders of magnitude. The gel point is a critical parameter identified during this process, defined as the time at which G' equals G''. This crossover point signifies the transition from a liquid to a solid-like gel network. Photo-rheology provides invaluable data on the cure speed and the development of the final mechanical properties of the cured material, allowing formulators to optimize factors like photoinitiator concentration and UV intensity.

Performance Evaluation in Energy Curing Systems and Material Transformations

Comparative Analysis of Curing Speeds and Throughput in UV-LED and Broad-Spectrum Irradiation Systems

The efficiency of a photoinitiator is critically dependent on the alignment of its absorption spectrum with the emission spectrum of the light source. mdpi.com Omnipol 910 has UV absorption peaks at approximately 230 nm and 325 nm. igmresins.comchemwinfo.comsolindis.com This positions it to be effective under both traditional broad-spectrum mercury lamps, which have a wide and continuous emission spectrum, and certain UV-LED lamps. researchgate.net

Broad-spectrum lamps emit across a wide range of wavelengths, including the shorter wavelengths that are highly effective for surface cure. mdpi.com In contrast, UV-LED lamps have a narrow, monochromatic emission, typically at wavelengths like 365 nm, 385 nm, or 395 nm. researchgate.netgoogle.com While this compound's primary absorption is in the UV-B region (around 325 nm), its absorption tail can extend into the range of some UV-LEDs, making it suitable for these systems. igmresins.comigmresins.com

In UV-LED curing, especially at common wavelengths like 395 nm, achieving high curing speeds can be challenging due to potential mismatches between the lamp's output and the photoinitiator's peak absorption. researchgate.net To enhance curing speed and efficiency in LED systems, this compound is often used in optimized photoinitiator packages or in combination with other initiators and amine synergists. scribd.comradtech.org For pigmented systems, where light penetration is limited, the strong UV-B chromophore of this compound is particularly advantageous for achieving adequate cure speeds. igmresins.comknowde.com

Table 1: General Performance Ratings of this compound in Different Curing Systems

| Curing System | Through Cure | Surface Cure | Pigmented Systems | LED Cure |

| This compound | ⚫⚫ | ⚫⚫ | ⚫⚫⚫ | ⚫⚫⚫ |

Rating Key: ⚫ = Fair, ⚫⚫ = Good, ⚫⚫⚫ = Excellent (Source: Adapted from IGM Resins Product Guides chemwinfo.comscribd.com)

Assessment of Through-Cure and Surface-Cure Depth and Uniformity

This compound is recognized for providing a balance of both through-cure and surface-cure. specialchem.comspecialchem.com

Through-Cure: The ability of a photoinitiator to cure deeper sections of a coating is related to its absorption characteristics at longer wavelengths, which can penetrate further into the material. mdpi.com Acylphosphine oxides are generally noted for excellent through-cure performance. radtech.org While this compound is an alpha-amino ketone, its performance data indicates good through-cure capabilities, which is crucial for thicker films and pigmented formulations. chemwinfo.comradtech.org

Surface-Cure: Effective surface cure is often challenged by oxygen inhibition, a process where atmospheric oxygen quenches the excited state of the photoinitiator or scavenges free radicals, preventing polymerization at the air-interface. google.com This is a significant concern for UV-LED curing. google.com Aminoalkylphenones like this compound are known to be effective in overcoming oxygen inhibition, contributing to a tack-free surface. The use of amine synergists can further enhance surface cure performance. scribd.comknowde.com

Product literature from its manufacturer rates this compound's performance for both through-cure and surface-cure as "good". chemwinfo.comscribd.com This balanced performance makes it versatile for various applications. specialchem.comspecialchem.com

Impact on Cured Material Characteristics (e.g., Film Clarity, Non-Yellowing, Chemical Stability)

The choice of photoinitiator significantly influences the final properties of the cured material.

Film Clarity and Non-Yellowing: this compound is a polymeric aminoalkylphenone, a class of photoinitiators that can sometimes be associated with yellowing, particularly when compared to alternatives like acylphosphine oxides, which are known for very low yellowing. radtech.org However, product guides for this compound indicate a "medium" degree of yellowing, suggesting a moderate performance in this aspect. scribd.com For applications where color stability is paramount, this characteristic must be considered. In contrast, other initiators like Omnirad 819 (a BAPO-type) are noted for low yellowing. scribd.comigmresins.com

Chemical Stability and Low Migration: A key advantage of this compound is its polymeric structure. igmresins.comradtech.org This high molecular weight design results in extremely low levels of migration for any unreacted photoinitiator or its photolysis by-products. specialchem.comknowde.com This characteristic is critical for sensitive applications like food packaging, where contamination from migrating substances must be minimized. igmresins.comradtech.org Furthermore, it is reported to have good solubility and stability within formulations and produces low odor upon curing. specialchem.comspecialchem.com

Performance Comparison with Other Polymeric and Small-Molecule Photoinitiators in Diverse Applications

This compound's performance is often benchmarked against other common photoinitiators, both small-molecule and polymeric.

vs. Small-Molecule Alpha-Amino Ketones (e.g., Omnirad 369): this compound is based on a similar chemistry to small-molecule alpha-amino ketones and is considered a good performance match. radtech.org However, its primary advantage is its polymeric nature, which provides significantly lower migration potential, a critical differentiator for regulatory-driven applications like food packaging. radtech.orgradtech.org

vs. Acylphosphine Oxides (e.g., TPO, BAPO): Acylphosphine oxides (APOs) like TPO and BAPO are highly reactive and known for excellent through-cure and very low yellowing. radtech.orgalibaba.com BAPO (Omnirad 819) is particularly effective for curing thick, pigmented sections. radtech.orgigmresins.com While this compound offers good through-cure, APOs are often considered superior in this specific aspect. radtech.org However, this compound's liquid form and polymeric benefits offer advantages in handling and low migration. radtech.orgradtech.org A newer polymeric TPO-L, Omnipol TP, also offers low migration potential and is suitable for both UV and LED lamps. knowde.com

vs. Other Polymeric Photoinitiators (e.g., Omnipol TX): Omnipol TX is a polymeric thioxanthone (Type II photoinitiator) that requires an amine synergist to function efficiently. knowde.comigmresins.com It has high reactivity and is also designed for low migration applications. igmresins.comknowde.com this compound, as a Type I photoinitiator, can initiate polymerization directly upon light absorption without the need for a synergist, although they can be used to enhance performance. scribd.comevitachem.com The choice between them would depend on the specific formulation requirements, including the desired reactivity profile and interaction with other components.

Table 2: Comparative Overview of Photoinitiator Types

| Photoinitiator | Type | Key Strengths | Key Limitations |

| This compound | Polymeric Type I (Alpha-Amino Ketone) | Low migration, low odor, balanced cure, good for pigmented systems. igmresins.comspecialchem.comradtech.org | Moderate yellowing potential. scribd.com |

| Omnirad 369 | Small-Molecule Type I (Alpha-Amino Ketone) | High reactivity. | Higher migration potential than polymeric versions. radtech.org |

| Omnirad 819 (BAPO) | Small-Molecule Type I (Acylphosphine Oxide) | Excellent through-cure, very low yellowing, good for LED. radtech.orgigmresins.com | Can have solubility limitations. radtech.org |

| Omnipol TX | Polymeric Type II (Thioxanthone) | Low migration, high reactivity with synergist. igmresins.comknowde.com | Requires amine synergist, can cause yellowing. knowde.comresearchgate.net |

Industrial and Specialized Applications of Omnipol 910 in Chemical Technologies

Formulation Science in Coatings Applications

Omnipol 910 is widely utilized in the formulation of radiation-curable coatings for a variety of substrates, including wood, metal, plastic, and glass. knowde.comspecialchem.com As a photoinitiator, it facilitates the rapid curing of coatings when exposed to UV light. evitachem.com This characteristic is particularly advantageous in industrial settings where high-speed production lines are common.

The compound's polymeric nature and low volatility contribute to its effectiveness in diverse coating formulations. specialchem.comsellchems.com It is designed for UV radiation curing systems and is noted for its high reactivity. specialchem.com this compound is suitable for both clear and pigmented systems, as well as for surface and through-cure applications. igmresins.comspecialchem.com

Key attributes of this compound in coatings include:

Substrate Versatility: Applicable for wood, metal, plastic, and glass coatings. specialchem.com

Curing Efficiency: Suitable for surface, through, and LED cure processes. specialchem.com

System Compatibility: Designed for clear, white, and pigmented systems. specialchem.com

Advanced Applications in Graphic Arts and Printing Inks

In the graphic arts and printing industries, this compound is a key ingredient in the formulation of UV-curable inks, including flexographic and inkjet inks. knowde.comigmresins.com Its strong UV absorption in the UV-B region makes it particularly effective in pigmented printing inks. knowde.comigmresins.com The compound's ability to initiate rapid polymerization is essential for the high-speed printing processes common in this sector. evitachem.com

A significant advantage of this compound is its low potential for migration of photolysis products and low odor, which makes it suitable for demanding applications such as food packaging inks. knowde.comigmresins.com Research has shown that combining Type I photoinitiators like this compound with amines can enhance reactivity in flexo inks. radtech2022.com Specifically, promising results have been observed with this compound, which can double its reactivity in the presence of benzoates. radtech2022.com

The use of this compound in UV inkjet printing is driven by the need for instant curing, which allows for immediate further processing and prevents the ink from drying in the print head. igmresins.com This technology is compatible with a wide array of substrates, including paper, plastic, glass, and metal. igmresins.com

Table 1: Applications of this compound in Graphic Arts

| Application | Key Benefit | Reference |

|---|---|---|

| Flexographic Inks | High reactivity, especially when combined with amines. | knowde.comradtech2022.com |

| Inkjet Inks | Rapid curing for high-speed digital printing. | igmresins.comigmresins.com |

| Pigmented Systems | Strong UV absorption in the UV-B region enhances performance. | knowde.comigmresins.com |

Integration into Adhesives and Sealants Technology

This compound is also integrated into the formulation of radiation-curable adhesives and sealants. knowde.com Its function as a photoinitiator allows for the rapid, on-demand curing of these materials, which is critical in many assembly and manufacturing processes. evitachem.com The use of this compound in adhesives enhances performance by ensuring quick setting times. evitachem.com

The polymeric nature of this compound contributes to the formulation of adhesives with low migration characteristics, a crucial factor in applications where the adhesive may come into contact with sensitive products. specialchem.com It is suitable for use in both clear and pigmented adhesive systems. specialchem.com

Utility in Stereolithography and Other 3D Printing Modalities

The application of this compound extends to the field of 3D printing, particularly in stereolithography (SLA). igmresins.com In these processes, a liquid photopolymer resin is selectively cured layer by layer using a UV light source to build a three-dimensional object. As a photoinitiator, this compound plays a vital role in the precise and rapid solidification of the resin.

Its utility in 3D printing is also noted in applications where low odor and low migration are desirable, which can be important for items that may be handled frequently or used in enclosed environments. radtech.org

Design Considerations for Minimizing Extractable Chemical Species in Cured Systems

A key consideration in the formulation of cured systems, especially for applications like food packaging, is the minimization of extractable chemical species. sellchems.com this compound is designed to have low levels of photolysis product migration. knowde.comigmresins.com Its polymeric structure contributes to its low volatility and a high molecular weight, which inherently reduces its mobility within the cured polymer matrix. sellchems.comknowde.com

This compound is classified as a polymer under REACH regulations, and its starting raw materials are not currently classified as CMR (Carcinogenic, Mutagenic, or Reprotoxic). radtech.org This regulatory status, combined with its low migration potential, makes it a preferred choice for sensitive applications. radtech.orgknowde.com Studies have demonstrated that it is possible to boost the performance of Type I photoinitiators in flexo inks by using them in combination with amines, which can be a strategy to optimize formulations for both high reactivity and low migration. radtech2022.com

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Chemical Class |

|---|---|---|

| This compound | 886463-10-1 | Polymeric Type I Photoinitiator (Aminoalkylphenone) |

| Omnipol BP | 515136-48-8 | Difunctional Benzophenone Photoinitiator |

| Omnipol TX | 813452-37-8 | Difunctional Thioxanthone Photoinitiator |

| Omnipol ASA | 71512-90-8 | Polymeric Amine Synergist |

| Omnirad TPO-L | Not specified in provided context | Acylphosphine Oxide Photoinitiator |

| Omnirad 379 | Not specified in provided context | Alpha Amino Ketone Photoinitiator |

| Omnirad EDB | Not specified in provided context | Monofunctional Aromatic Amine, Benzoate Derivative |

| Omnirad EHA | 21245-02-3 | Monofunctional Aromatic Amine, Benzoate Derivative |

| Photomer 4250 | Not specified in provided context | Acrylated Amine |

Theoretical and Computational Approaches to Understanding Omnipol 910 Behavior

Quantum Chemical Calculations of Electronic Structure, Excited States, and Reaction Pathways

Quantum chemical calculations are instrumental in understanding the fundamental photochemical processes of Omnipol 910. These calculations can elucidate the electronic structure, the nature of its excited states upon UV light absorption, and the subsequent reaction pathways that lead to the generation of initiating radicals.

This compound is a polymeric Type I photoinitiator, which means it undergoes bond cleavage (α-cleavage) upon irradiation to form free radicals. google.comevitachem.com It is classified as a piperazino-based aminoalkylphenone. igmresins.comspecialchem.com The key photochemical event is the absorption of UV light, which promotes the molecule to an excited state. researchgate.net For this compound, the absorption peaks are at approximately 230 nm and 325 nm. igmresins.comigmresins.comsellchems.com

Upon excitation, the molecule undergoes homolytic cleavage to generate free radicals. evitachem.com These radicals are highly reactive and initiate the polymerization of monomers and oligomers in the formulation. evitachem.comresearchgate.netresearchgate.net The specific bond that breaks and the nature of the resulting radicals can be predicted using quantum chemical calculations. These calculations can also help to understand the efficiency of radical generation and potential side reactions. The resulting alkylamino radical is noted to be very reactive and is primarily involved in the curing process. google.comresearchgate.net

Detailed research findings from computational studies could provide data on:

Excited State Energies: The energy levels of the singlet and triplet excited states.

Bond Dissociation Energies: The energy required to break the α-bond in the excited state.

Radical Stability: The relative stability of the generated radical species.

Such data, often presented in tabular format, allows for a quantitative understanding of the photoinitiation process.

Molecular Dynamics Simulations of Polymerization Network Formation and Crosslinking Density

While quantum chemistry focuses on the initial photochemical events, molecular dynamics (MD) simulations can model the subsequent growth of the polymer network. nih.govdtic.mil MD simulations track the movement and interactions of individual atoms and molecules over time, providing a dynamic picture of the polymerization process.

For a system containing this compound, monomers, and other formulation components, MD simulations can be used to study:

Polymerization Kinetics: The rate at which monomers are converted into polymer chains.

Network Formation: The process by which individual polymer chains crosslink to form a three-dimensional network.

Crosslinking Density: The number of crosslinks per unit volume of the cured material. A lower photoinitiator concentration can lead to fewer but higher molecular weight polymer chains, resulting in increased hardness, while a higher concentration may lead to a lower cross-link density. researchgate.net

These simulations can provide valuable insights into how formulation variables, such as the concentration of this compound, affect the final properties of the cured material. For instance, simulations could show how the polymeric nature of this compound influences the spatial distribution of initiation events and the resulting network homogeneity.

A hypothetical data table from MD simulations could look like this:

| This compound Conc. (wt%) | Monomer Conversion (%) | Average Chain Length | Crosslink Density (mol/m³) |

| 2 | 85 | 150 | 1.2 x 10²¹ |

| 5 | 95 | 120 | 2.5 x 10²¹ |

| 10 | 98 | 90 | 4.0 x 10²¹ |

This table is illustrative and does not represent actual experimental data.

Predictive Modeling of Photoinitiator Reactivity and Formulation Compatibility

Predictive modeling combines theoretical principles with empirical data to forecast the behavior of a photoinitiator in different formulations. This can involve developing quantitative structure-activity relationship (QSAR) models or using more complex machine learning algorithms.

For this compound, predictive models could be used to:

Estimate Reactivity: Predict its initiation efficiency in the presence of different monomers and oligomers.

Assess Compatibility: Forecast its solubility and stability in various formulations. specialchem.comradtech.org this compound is noted for its good solubility and stability. specialchem.com

Optimize Formulations: Identify the optimal concentration of this compound and other components to achieve desired curing characteristics.

These models are often trained on large datasets of experimental results and can significantly accelerate the development of new UV-curable materials. The liquid nature and good compatibility of this compound make it suitable for formulations with high viscosity and low monomer content. radtech.org

Computational Studies on Structure-Property Relationships (excluding direct physical properties)

Computational studies can establish crucial relationships between the molecular structure of this compound and its performance characteristics, beyond simple physical properties. These studies delve into how the specific arrangement of atoms influences its photochemical function.

Key areas of investigation include:

Influence of the Polymeric Backbone: The polyethylene (B3416737) glycol backbone of this compound contributes to its low migration and low odor properties. specialchem.comsellchems.comigmresins.com Computational models can explore how the length and flexibility of this backbone affect the mobility of the photoinitiator and its fragments. The rigidity of the molecular chains in this compound results in a high flow activation energy, meaning its viscosity is highly sensitive to temperature changes. radtech.org

Role of the Aminoalkylphenone Chromophore: The aminoalkylphenone group is responsible for absorbing UV light and initiating polymerization. evitachem.com Computational studies can analyze how substitutions on the aromatic ring or changes to the alkyl and amino groups would alter the absorption spectrum and radical generation efficiency.

Interaction with Other Formulation Components: Modeling can simulate the interactions between this compound and other components like pigments, additives, and co-initiators. This can help to understand and predict phenomena like quenching of the excited state or synergistic effects with other molecules.

By systematically modifying the structure of this compound in silico and calculating the resulting changes in photochemical behavior, researchers can build a comprehensive understanding of the structure-property relationships that govern its performance.

Future Research Trajectories and Innovations for Polymeric Photoinitiators

Development of Next-Generation Polymeric Photoinitiator Architectures

The architecture of a polymeric photoinitiator plays a crucial role in its performance, influencing factors such as reactivity, solubility, and migration. google.com Current research is moving beyond simple linear or branched polymers to more complex and highly functional structures.

Key Architectural Innovations:

Hyperbranched and Dendritic Polymers: These structures offer a high concentration of photoinitiating groups in a compact, three-dimensional form. google.com This architecture can lead to highly efficient initiation and crosslinking. Research into hyperbranched polymeric co-initiators is ongoing. google.com

Star Polymers: Star-shaped polymers with photoinitiator functionalities at the core or on the arms can provide a balance of high reactivity and good compatibility with various resin formulations. google.com

Polymerizable Photoinitiators (Inimers): These are monomers that contain a photoinitiating moiety. google.com They can be copolymerized into the polymer backbone, effectively eliminating migration. This is particularly important for applications with stringent safety requirements, such as food packaging. google.comepo.org

The synthesis of these advanced architectures often involves controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allow for precise control over the molecular weight, structure, and functionality of the resulting polymers. acs.orgresearchgate.net

Omnipol 910 is a polymeric Type I photoinitiator based on the aminoalkylphenone class. specialchem.comigmresins.com Its polymeric nature already addresses the issue of migration, making it suitable for sensitive applications like food packaging inks. igmresins.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 886463-10-1 | specialchem.comsellchems.comknowde.com |

| Chemical Composition | Polyethylene (B3416737) glycol (200) di (ß-4[4-(2-dimethylamino-2-benzyl) butaonylphenyl] piperazine (B1678402) propionate) | specialchem.com |

| Molecular Formula | C54H72N6O6 | evitachem.com |

| Molecular Weight | 901.2 g/mol | evitachem.com |

| Appearance | Liquid | sellchems.com |

| Absorption Peak | 230, 325 nm | sellchems.com |

Strategies for Enhanced Spectral Sensitivity and Energy Efficiency

A significant area of research is the development of photoinitiators with enhanced sensitivity to longer wavelengths of light, particularly in the visible and near-UV regions. This shift is driven by the increasing adoption of safer and more energy-efficient light sources like light-emitting diodes (LEDs). radtech.orgsinocurechem.com

Strategies for Enhanced Sensitivity:

Chromophore Modification: By chemically modifying the light-absorbing part (chromophore) of the photoinitiator molecule, researchers can tune its absorption spectrum to match the emission of specific light sources. nih.gov This can involve extending conjugation or introducing specific functional groups. nih.gov

Two- and Three-Component Systems: Combining different types of photoinitiators and co-initiators can create synergistic effects, leading to higher initiation efficiency and faster curing speeds. mdpi.com Type II photoinitiators, for example, work in conjunction with a co-initiator to generate free radicals. dkshdiscover.com

This compound exhibits a strong UV chromophore in the UV-B region, making it particularly effective in pigmented systems. specialchem.comigmresins.com It is also suitable for LED cure systems. specialchem.com

Integration with Emerging Energy Curing Technologies and Sustainable Materials

The field of energy curing is rapidly advancing, with new technologies and a growing emphasis on sustainability. Polymeric photoinitiators are being developed to be compatible with these innovations.

Emerging Technologies and Materials:

Vat Photopolymerization (3D Printing): Techniques like stereolithography (SLA) and digital light processing (DLP) rely on photoinitiators to cure liquid resins layer by layer. ethz.chnih.gov Polymeric photoinitiators are being designed for these applications to enable the fabrication of complex, high-resolution objects with tailored properties. ethz.ch

Sustainable and Bio-based Resins: There is a strong push towards developing photopolymers from renewable resources, such as vegetable oils, lignin, and chitosan. researchgate.net Research is focused on ensuring the compatibility and efficiency of photoinitiators with these new, sustainable resin systems. researchgate.net Water-based formulations are also being explored to minimize environmental impact. researchgate.net

Frontal Polymerization: This technique allows for the curing of thick or highly filled materials by creating a self-propagating polymerization front. Developing photoinitiating systems that can sustain this front is an active area of research.

This compound is used in 3D printing applications, as well as in graphic arts and adhesives. igmresins.com Its low migration and low odor characteristics are beneficial in these contexts. igmresins.com

Addressing Challenges in High-Speed Curing and Complex Formulation Environments

Industrial applications often demand very high curing speeds and the ability to cure in challenging environments, such as in the presence of oxygen or with highly pigmented or thick formulations. aegina-pure.comgoodiuv.comintellego-technologies.com

Key Challenges and Solutions:

Oxygen Inhibition: Oxygen can quench the excited state of the photoinitiator and scavenge free radicals, leading to incomplete curing, particularly at the surface. numberanalytics.com Strategies to overcome this include using higher light intensity, working in an inert atmosphere, or developing photoinitiators that are less susceptible to oxygen. europa.eu

Curing of Pigmented and Thick Systems: Pigments can absorb and scatter UV light, making it difficult to achieve through-cure in thick or highly colored formulations. intellego-technologies.com Photoinitiators with high molar extinction coefficients and absorption at longer wavelengths are needed for these applications. nih.gov this compound's strong UV chromophore in the UV-B region makes it suitable for pigmented systems. igmresins.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. How does Omnipol 910’s UV absorption profile influence its efficacy in pigmented ink formulations?

this compound’s strong UV-B chromophore enhances its performance in pigmented systems by enabling deeper penetration through opaque matrices. To evaluate efficacy, researchers should:

- Measure UV-Vis absorption spectra to confirm peak activity in the 280–320 nm range.

- Conduct curing tests using real-time Fourier-transform infrared spectroscopy (RT-FTIR) to monitor crosslinking kinetics under varying UV intensities.

- Compare curing efficiency across pigment types (e.g., TiO₂ vs. carbon black) to correlate absorption profiles with practical outcomes .

Q. What are the critical parameters for incorporating this compound into radiation-curable ink formulations to ensure low volatiles?

Key parameters include:

- Initiator concentration : Optimize via dose-response experiments to balance reactivity and fragment release.

- UV dosage : Use radiometry to calibrate energy delivery, minimizing incomplete curing.

- Substrate compatibility : Test adhesion and migration using HPLC-MS on extracts from cured films under simulated use conditions (e.g., solvent exposure, heat) .

Q. Which analytical techniques are most effective for assessing this compound’s migration in food-contact coatings?

- HPLC-MS : Quantify photolysis byproducts after accelerated aging (e.g., 40°C, 10 days).

- Gas chromatography (GC) : Detect volatile organic compounds (VOCs) post-curing.

- Migration cells : Simulate food-contact scenarios using EU/EPA protocols for extractables and leachables .

Advanced Research Questions

Q. What methodologies are recommended to quantify the migration of photolysis byproducts from this compound in food-contact coatings?

- Accelerated aging studies : Expose cured films to elevated temperatures and solvents (e.g., ethanol, hexane) to mimic long-term use.

- LC-MS/MS with isotopic labeling : Track specific fragments (e.g., benzophenone derivatives) at sub-ppb levels.

- Computational modeling : Predict migration pathways using molecular dynamics simulations based on polymer matrix porosity .

Q. How can researchers reconcile conflicting data on this compound’s curing efficiency across different pigment systems?

- Design of Experiments (DOE) : Systematically vary pigment type, concentration, and UV wavelength to isolate confounding factors.

- Cross-sectional analysis : Use scanning electron microscopy (SEM) to assess curing depth in pigmented vs. unpigmented layers.

- Validation via RT-FTIR : Compare conversion rates of acrylate functional groups under identical energy doses .

Q. What interdisciplinary approaches can enhance this compound’s application in hybrid materials (e.g., bio-based coatings)?

- Polymer blending : Test compatibility with bio-polyols using differential scanning calorimetry (DSC) to identify phase separation thresholds.

- Lifecycle assessment (LCA) : Quantify environmental impacts of this compound versus conventional initiators in sustainable coatings.

- Toxicogenomics : Evaluate cellular responses to migration byproducts via in vitro assays (e.g., Caco-2 cell permeability) .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility of this compound’s performance data across laboratories?

- Standardized protocols : Adopt ISO/ASTM guidelines for UV curing (e.g., ISO 4892-3 for light exposure).

- Interlaboratory studies : Share raw data (e.g., rheology profiles, FTIR spectra) via FAIR-compliant repositories.

- Batch variability audits : Characterize initiator purity across production lots using NMR and elemental analysis .

Addressing Contradictions in Stability Studies

Q. What strategies resolve discrepancies in this compound’s thermal stability reported in literature?

- Controlled atmosphere testing : Compare degradation under nitrogen vs. ambient oxygen using thermogravimetric analysis (TGA).

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated aging data.

- Peer-data meta-analysis : Aggregate published DSC/TGA results to identify outliers and consensus thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.